![molecular formula C9H11NO5 B589670 L-threo-Droxidopa-13C2,15N CAS No. 1276295-04-5](/img/no-structure.png)
L-threo-Droxidopa-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-threo-Droxidopa-13C2,15N is a labelled analogue of Droxidopa . Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . Unlike norepinephrine, droxidopa is capable of crossing the protective blood-brain barrier .
Molecular Structure Analysis
The molecular formula of L-threo-Droxidopa-13C2,15N is C7[13C]2H12Cl[15N]O5 . The IUPAC name is (2S,3R)-2-([15N]azanyl)-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid .Physical And Chemical Properties Analysis
The molecular weight of L-threo-Droxidopa-13C2,15N is 252.63 . It appears as an off-white to light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C, under an inert atmosphere .作用机制
Droxidopa, the unlabelled analogue of L-threo-Droxidopa-13C2,15N, is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for L-threo-Droxidopa-13C2,15N involves the incorporation of two isotopes, carbon-13 and nitrogen-15, into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-threo-Droxidopa", "13C-labeled sodium acetate", "15N-labeled ammonia" ], "Reaction": [ { "Step 1": "L-threo-Droxidopa is reacted with 13C-labeled sodium acetate in the presence of a catalyst to form L-threo-Droxidopa-13C2", "Reagents": [ "L-threo-Droxidopa", "13C-labeled sodium acetate", "Catalyst" ] }, { "Step 2": "L-threo-Droxidopa-13C2 is reacted with 15N-labeled ammonia in the presence of a reducing agent to form L-threo-Droxidopa-13C2,15N", "Reagents": [ "L-threo-Droxidopa-13C2", "15N-labeled ammonia", "Reducing agent" ] } ] } | |
CAS 编号 |
1276295-04-5 |
产品名称 |
L-threo-Droxidopa-13C2,15N |
分子式 |
C9H11NO5 |
分子量 |
216.167 |
IUPAC 名称 |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChI 键 |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
同义词 |
(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。